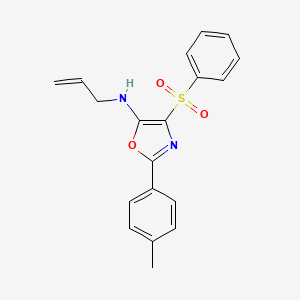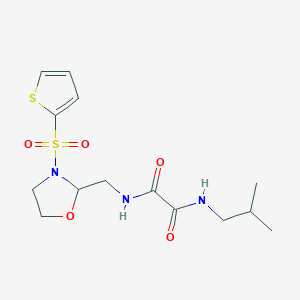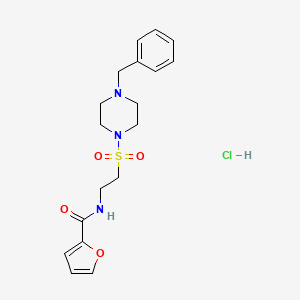
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
- The isomerization of N-allyl compounds, including amines and amides, to their corresponding N-(1-propenyl) compounds is catalyzed by transition metal complexes. This process is essential for the selective synthesis of enamines, enamides, azadienes, and other compounds. The review by Krompiec et al. (2008) highlights the comprehensive applications of N-allyl compounds in asymmetric isomerization, particularly with ruthenium complexes, underscoring the intricate relationships between structure and reactivity in these systems (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Adsorption and Environmental Remediation
- Amine-functionalized sorbents have been identified as highly effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The review by Ateia et al. (2019) discusses the critical role of amine groups in adsorbents for PFAS removal, emphasizing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the adsorption process. This insight is crucial for designing next-generation sorbents for environmental remediation (Ateia, M., Alsbaiee, A., Karanfil, T., & Dichtel, W., 2019).
Advanced Oxidation Processes (AOPs) for Degradation of Hazardous Compounds
- Bhat, A. P., & Gogate, P. (2021) reviewed the degradation of nitrogen-containing hazardous compounds, including amines and dyes, using advanced oxidation processes (AOPs). They discuss the efficiency of various AOPs, like ozonation and Fenton processes, in degrading recalcitrant nitrogen-containing compounds and improving water treatment schemes. This review underscores the global concern for toxic amino-compounds in water and the necessity for developing effective degradation technologies (Bhat, A. P., & Gogate, P., 2021).
Drug Delivery Systems
- Sato, K., Yoshida, K., Takahashi, S., & Anzai, J. (2011) provide an overview of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery. They discuss the development of peptide and protein drug delivery systems to various targets, including the gastrointestinal tract and tumor cells, highlighting the role of pH-induced decomposition in the controlled release of drugs. This review illustrates the potential of LbL films and microcapsules in developing responsive drug delivery systems (Sato, K., Yoshida, K., Takahashi, S., & Anzai, J., 2011).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-13-20-18-19(25(22,23)16-7-5-4-6-8-16)21-17(24-18)15-11-9-14(2)10-12-15/h3-12,20H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWWHYTPTXTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine](/img/structure/B2754505.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2754507.png)



![1-(3-methoxyphenyl)-5-oxo-N-[3-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2754517.png)
![2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2754518.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

